Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anti-inflammatory, neuroprotective, and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and receptors. It has been shown to interact with molecular targets such as nitric oxide synthase and tumor necrosis factor-α, leading to reduced inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-amino-3-(4-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the methoxy group, which can enhance its pharmacological properties by increasing its lipophilicity and improving its interaction with biological targets .
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-24-17(22)13-9-19-16-14(10(2)20-21(16)15(13)18)11-5-7-12(23-3)8-6-11/h5-9H,4,18H2,1-3H3 |
InChI Key |
VGIJXWBZDFKKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)OC)N=C1)N |
Origin of Product |
United States |
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